molecular formula C13H11Cl2N3OS2 B2652377 (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034485-00-0

(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2652377
CAS RN: 2034485-00-0
M. Wt: 360.27
InChI Key: BAYKLAPTPPYFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .


Synthesis Analysis

Thiazolidine motifs can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The synthesis of related compounds involves complex reactions, such as the formation of Mannich bases, esterification, and subsequent reactions leading to compounds with potential biological activities (Sah, Bidawat, Seth, & Gharu, 2014).
  • Characterization Techniques : Advanced characterization techniques like UV, IR, NMR, and mass spectrometry are employed to analyze and confirm the structures of synthesized compounds (Shahana & Yardily, 2020).

Biological Activities

  • Antimicrobial Activity : Some derivatives demonstrate moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
  • Antiviral Activity : Certain derivatives show specific antiviral properties, such as anti-tobacco mosaic virus activity (Chen et al., 2010).
  • Anticancer Potential : Compounds with similar structural features have been studied for their anticancer activity against various cancer cell lines, demonstrating significant potency in some cases (Katariya et al., 2021).

Molecular and Chemical Analysis

  • Density Functional Theory (DFT) Studies : DFT calculations are utilized for structural optimization, vibrational spectra interpretation, and analysis of bonding features and molecular reactivity (Shahana & Yardily, 2020).
  • Molecular Docking Studies : These studies aid in understanding the interaction of these compounds with biological targets, providing insights into their potential as pharmaceutical agents (Shahana & Yardily, 2020).

Future Directions

Based on literature studies, developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3OS2/c1-7-11(21-17-16-7)12(19)18-4-5-20-13(18)8-2-3-9(14)10(15)6-8/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYKLAPTPPYFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.